molecular formula C8H11ClO3 B13801923 2-Oxo-3-propyloxolane-3-carbonyl chloride CAS No. 82672-11-5

2-Oxo-3-propyloxolane-3-carbonyl chloride

Cat. No.: B13801923
CAS No.: 82672-11-5
M. Wt: 190.62 g/mol
InChI Key: XNIQBHZVJQWXOP-UHFFFAOYSA-N
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Description

2-Oxo-3-propyloxolane-3-carbonyl chloride is a heterocyclic compound that belongs to the oxazoline family. Oxazolines are five-membered ring structures containing one nitrogen and one oxygen atom. These compounds are known for their diverse applications in pharmaceuticals, industrial chemistry, and natural product synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-propyloxolane-3-carbonyl chloride typically involves the reaction of amino alcohols with carboxylic acids or their derivatives. One common method is the cyclization of amino alcohols with acid chlorides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-propyloxolane-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazolines and other heterocyclic compounds, which are valuable intermediates in pharmaceutical and industrial applications .

Mechanism of Action

The mechanism of action of 2-Oxo-3-propyloxolane-3-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group. This electrophilicity allows it to react with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Properties

CAS No.

82672-11-5

Molecular Formula

C8H11ClO3

Molecular Weight

190.62 g/mol

IUPAC Name

2-oxo-3-propyloxolane-3-carbonyl chloride

InChI

InChI=1S/C8H11ClO3/c1-2-3-8(6(9)10)4-5-12-7(8)11/h2-5H2,1H3

InChI Key

XNIQBHZVJQWXOP-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCOC1=O)C(=O)Cl

Origin of Product

United States

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